molecular formula C9H16Cl2N4 B8235051 N-[(3R)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride

N-[(3R)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride

Cat. No.: B8235051
M. Wt: 251.15 g/mol
InChI Key: HHWPVXAXINSOIJ-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride is a compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products . The compound consists of a piperidine ring and a pyrazine ring, making it a valuable scaffold for drug discovery and development.

Chemical Reactions Analysis

N-[(3R)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(3R)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3R)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can modulate various biological processes, leading to its observed biological activities.

Comparison with Similar Compounds

N-[(3R)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride can be compared with other similar compounds, such as pyrrolopyrazine derivatives and piperazine-containing drugs . These compounds share similar structural features and biological activities but differ in their specific molecular targets and mechanisms of action. The uniqueness of this compound lies in its specific combination of a piperidine ring and a pyrazine ring, which contributes to its distinct biological properties.

Similar compounds include:

  • Pyrrolopyrazine derivatives
  • Piperazine-containing drugs
  • Other nitrogen-containing heterocycles

Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9;;/h4-5,7-8,10H,1-3,6H2,(H,12,13);2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWPVXAXINSOIJ-YCBDHFTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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